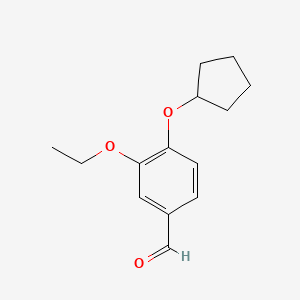

4-(Cyclopentyloxy)-3-ethoxybenzaldehyde

Description

4-(Cyclopentyloxy)-3-ethoxybenzaldehyde (CAS: 524732-38-5) is a benzaldehyde derivative featuring a cyclopentyl ether group at the para-position and an ethoxy group at the meta-position on the aromatic ring. Its molecular formula is C₁₄H₁₈O₃, with a molecular weight of 234.29 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, particularly in the development of neuroprotective agents and amyloid-beta disaggregators .

Properties

IUPAC Name |

4-cyclopentyloxy-3-ethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-2-16-14-9-11(10-15)7-8-13(14)17-12-5-3-4-6-12/h7-10,12H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZVFXCBGLZFOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentyloxy)-3-ethoxybenzaldehyde typically involves the introduction of the cyclopentyloxy and ethoxy groups onto a benzaldehyde precursor. One common method involves the alkylation of 4-hydroxy-3-ethoxybenzaldehyde with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentyloxy)-3-ethoxybenzaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy and cyclopentyloxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: 4-(Cyclopentyloxy)-3-ethoxybenzoic acid.

Reduction: 4-(Cyclopentyloxy)-3-ethoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Derivatives

4-(Cyclopentyloxy)-3-ethoxybenzaldehyde can be synthesized through various organic reactions. It serves as a key intermediate in the synthesis of other biologically active compounds. For instance, it can be transformed into cyclopentyloxy derivatives that exhibit significant biological activity.

| Reaction Type | Description |

|---|---|

| Alkylation | Alkylation of isovanillin with bromocyclopentane to yield the compound. |

| Condensation | Reaction with cyclic ketones in the presence of sodium hydroxide to form derivatives. |

Phosphodiesterase Inhibition

One of the prominent applications of this compound is its role as a phosphodiesterase type 4D (PDE4D) inhibitor. PDE4D is implicated in various physiological processes, including inflammation and memory enhancement.

- Mechanism of Action : By inhibiting PDE4D, this compound increases intracellular cAMP levels, which enhances synaptic plasticity and memory formation.

- Therapeutic Potential : It has shown promise in treating neurodegenerative diseases such as Alzheimer's Disease by improving cognitive functions without causing emesis (nausea) .

Antitumor Activity

Research indicates that derivatives of this compound exhibit antitumor properties. The compound acts as an inhibitor of phosphodiesterase 4, which is involved in cancer cell proliferation and inflammation .

Case Studies and Research Findings

- Cognitive Enhancement : A study demonstrated that selective PDE4D inhibitors could improve memory performance in animal models without inducing side effects typical of other PDE inhibitors .

- Inflammation Reduction : Another investigation highlighted the compound's ability to inhibit pro-inflammatory mediators such as IL-4 and TNF-α, suggesting its utility in treating inflammatory diseases like asthma .

- Antitumor Efficacy : Compounds derived from this compound have been evaluated for their ability to inhibit cancer cell lines, showing significant cytotoxic effects .

Mechanism of Action

The mechanism of action of 4-(Cyclopentyloxy)-3-ethoxybenzaldehyde depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in their activity. The presence of the cyclopentyloxy and ethoxy groups can influence the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The table below compares 4-(Cyclopentyloxy)-3-ethoxybenzaldehyde with structurally related benzaldehyde derivatives:

Key Observations:

- Bulkiness and Solubility : The cyclopentyloxy group in the target compound reduces water solubility compared to benzyloxy or nitrobenzyloxy analogs, but enhances lipophilicity, which is advantageous for blood-brain barrier penetration in neuroactive drugs .

- Electron-Donating Effects : Ethoxy and cyclopentyloxy groups are electron-donating, increasing the electron density of the aromatic ring and modulating the reactivity of the aldehyde group toward nucleophilic additions .

Biological Activity

4-(Cyclopentyloxy)-3-ethoxybenzaldehyde is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, featuring both cyclopentyloxy and ethoxy substituents on a benzaldehyde core, suggests potential biological activities that merit detailed exploration. This article reviews the compound's biological activity, focusing on its mechanisms of action, applications in research, and comparisons with related compounds.

The synthesis of this compound typically involves the alkylation of 4-hydroxy-3-ethoxybenzaldehyde with cyclopentyl bromide, using potassium carbonate as a base in an organic solvent like dimethylformamide (DMF) under reflux conditions. This method ensures high yields and purity of the final product.

Chemical Structure

The structural formula can be represented as follows:

This structure comprises a benzaldehyde moiety substituted with cyclopentyloxy and ethoxy groups, influencing its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the aldehyde group allows for potential oxidation reactions, while the ethoxy and cyclopentyloxy groups may enhance binding affinity to specific biological targets.

Potential Biological Targets

- Phosphodiesterases (PDEs) : PDEs are critical in regulating intracellular levels of cyclic AMP (cAMP), a secondary messenger involved in numerous signaling pathways. Inhibitors of PDE4, for instance, have been shown to enhance cognitive functions and memory retention .

- Enzymatic Activity : The compound may also act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

Biological Applications

This compound has been explored for various applications in biological research:

- Probes for Biological Imaging : The compound can be utilized in developing probes for imaging techniques, aiding in visualizing biological processes at the molecular level.

- Building Blocks for Bioactive Molecules : Its structural properties make it a valuable intermediate in synthesizing more complex bioactive compounds.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| 4-(Cyclopentyloxy)benzoic acid | Carboxylic acid derivative | Anti-inflammatory properties |

| 4-(Cyclopentyloxy)-3-methoxybenzaldehyde | Methoxy instead of ethoxy group | Potential neuroprotective effects |

| 4-(Cyclopentyloxy)-3-hydroxybenzaldehyde | Hydroxy group addition | Antioxidant properties |

The distinct combination of functional groups in this compound imparts unique chemical and physical properties that can lead to different biological activities compared to its analogs .

Case Studies

- Neuropharmacological Effects : A study investigating PDE4 inhibitors highlighted that compounds similar to this compound exhibited significant increases in cAMP levels in neuronal cells. This elevation is linked to improved memory retention and cognitive function .

- Inflammation Modulation : Research on related compounds has shown that PDE4 inhibitors can effectively reduce inflammation markers such as IL-4 and IL-5 in animal models. This suggests potential therapeutic applications for this compound in treating inflammatory conditions .

Q & A

Q. What are the standard synthetic routes for 4-(Cyclopentyloxy)-3-ethoxybenzaldehyde, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A general method involves refluxing substituted benzaldehyde precursors with cyclopentanol derivatives in the presence of a catalyst (e.g., glacial acetic acid) under anhydrous conditions . For purity optimization, recrystallization from polar aprotic solvents like dimethylformamide (DMF) or 1,4-dioxane is recommended, as demonstrated in analogous benzaldehyde derivatives . Chromatographic purification (e.g., silica gel column with ethyl acetate/hexane gradients) can resolve byproducts from incomplete etherification.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR : and NMR to confirm the cyclopentyloxy and ethoxy substituents. For example, the aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm, while cyclopentyl protons show multiplet splitting (δ 1.5–2.1 ppm) .

- IR : Strong absorption bands for the aldehyde group (~1700 cm) and ether linkages (~1250 cm).

- X-ray crystallography : Resolves spatial configuration, as seen in related trihydrate crystal structures (orthorhombic system, space group P222) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Contradictions often arise from overlapping signals (e.g., in crowded NMR spectra) or polymorphism in crystallographic data. Strategies include:

- High-resolution mass spectrometry (HRMS) : Validates molecular formula when isotopic patterns conflict with expected results.

- Variable-temperature NMR : Reduces signal overlap by mitigating dynamic effects, particularly for cyclopentyl protons .

- Computational modeling : DFT calculations (e.g., using Gaussian) predict NMR chemical shifts or crystal packing, aiding in assigning ambiguous signals .

Q. What experimental design considerations are critical for studying the biological activity of this compound analogs?

- Scaffold modification : Introduce bioisosteres (e.g., replacing cyclopentyl with morpholine) to enhance solubility or target affinity, as seen in kinase inhibitors like CC-671 .

- In vitro assays : Prioritize assays relevant to hypothesized mechanisms (e.g., enzyme inhibition, cytotoxicity). For example, analogs with benzimidazole moieties showed activity in antiproliferative studies .

- Structure-activity relationship (SAR) : Systematically vary substituents (e.g., alkoxy chain length) and correlate with activity data using multivariate analysis.

Q. How can researchers address low yields in the synthesis of this compound-based hybrids?

Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

- Protecting groups : Temporarily block reactive sites (e.g., aldehyde) during cyclopentyloxy coupling .

- Microwave-assisted synthesis : Reduces reaction time and improves efficiency for condensation steps .

- Catalytic optimization : Use Pd/Cu catalysts for Ullmann-type ether formations, enhancing regioselectivity .

Methodological Resources

- Synthetic protocols : Refer to reflux conditions and solvent systems for benzaldehyde derivatives .

- Crystallographic data : Use orthorhombic crystal parameters (a = 7.3020 Å, b = 9.3170 Å, c = 25.950 Å) as a reference for structural validation .

- Biological assay design : Leverage SAR frameworks from kinase inhibitor studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.